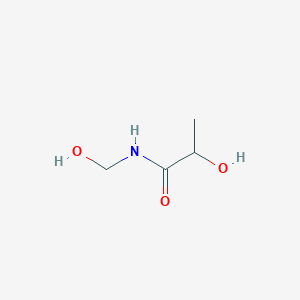

2-Hydroxy-n-(hydroxymethyl)propanamide

Description

Contextual Significance of Hydroxylated Amides in Chemical Synthesis

Hydroxylated amides are a class of organic compounds that have garnered considerable attention in chemical synthesis due to their versatile functionalities. The presence of both a hydroxyl (-OH) and an amide (-CONH-) group within the same molecule imparts a dual reactivity that is highly valuable. The amide bond itself is a cornerstone of many biological and synthetic polymers, providing stability and structural rigidity. scilit.comwikipedia.org The addition of hydroxyl groups introduces sites for hydrogen bonding, which can significantly influence the physical properties of the molecule, such as its solubility and melting point.

In synthetic applications, the hydroxyl group can serve as a handle for further functionalization, allowing for the construction of more complex molecular architectures. For instance, hydroxylated amides can act as monomers in polymerization reactions to form polyesters and poly(ester amide)s, materials that are often biodegradable and biocompatible. rsc.org The efficient synthesis of α-hydroxy amides can be achieved through methods like the direct amidation of lactic acid with primary amines under solvent-free conditions. researchgate.net These compounds are important intermediates in various organic syntheses. researchgate.net

Historical Developments in N-Substituted Propanamide Chemistry

The chemistry of propanamides, a subset of amides, has a rich history. Propanamide itself, with the chemical formula CH3CH2C(=O)NH2, is the amide derivative of propanoic acid. wikipedia.org The development of N-substituted propanamides, where one or both hydrogens on the amide nitrogen are replaced by other groups, has been a significant area of research. This substitution allows for the fine-tuning of the molecule's properties and reactivity.

Historically, the synthesis of N-substituted amides has been a central theme in organic chemistry, with numerous methods developed for their preparation. These methods often involve the reaction of a carboxylic acid or its derivative with an amine. britannica.com The exploration of different substituents on the nitrogen atom has led to the discovery of a wide range of compounds with diverse applications, including in the pharmaceutical and agrochemical industries. etprotein.comdiplomatacomercial.com For example, N-substituted benzamides have been investigated for their anti-inflammatory properties. nih.gov The continuous development of new synthetic routes aims to improve efficiency and sustainability. catrin.com

Rationale and Objectives for Advanced Research on 2-Hydroxy-N-(hydroxymethyl)propanamide

Advanced research on this compound is driven by the potential for this molecule to serve as a versatile building block in the synthesis of novel materials and compounds. The presence of two hydroxyl groups, one primary and one secondary, offers multiple sites for chemical modification. This di-functionality is of particular interest in polymer chemistry, where such a molecule could act as a cross-linking agent or as a monomer to introduce pendant hydroxyl groups into a polymer chain, thereby modifying the material's properties, such as hydrophilicity and biodegradability. nih.gov

The primary objectives for the advanced study of this compound would include:

Development of efficient synthetic pathways: Establishing a reliable and high-yielding synthesis is the first critical step. This could involve the reaction of 2-hydroxypropanoic acid (lactic acid) or its derivatives with an appropriate aminomethylol-containing reagent.

Characterization of physicochemical properties: A thorough investigation of its physical and chemical properties, such as solubility, melting point, and spectroscopic data, is essential for any future applications.

Exploration of reactivity: Understanding the differential reactivity of the two hydroxyl groups and the amide functionality is key to unlocking its potential in targeted chemical transformations.

Investigation of polymerization potential: A significant research avenue would be to explore its use as a monomer for the synthesis of new functional polymers, such as poly(ester amide)s with pendant hydroxyl groups. nih.gov

Given the lack of specific data for this compound in the public domain, the following table presents representative data for a structurally related and well-characterized compound, N-isobutylpropanamide, to provide a general idea of the expected physical properties of N-substituted propanamides.

| Property | Value for N-isobutylpropanamide | Unit |

| Molar Mass | 129.21 | g/mol |

| Normal Boiling Point | 506.15 | K |

| Enthalpy of Vaporization | 57.7 | kJ/mol |

| Octanol/Water Partition Coefficient (logP) | 1.45 |

Data sourced from Cheméo for N-isobutylpropanamide. chemeo.com

This table is intended for illustrative purposes only, as the actual values for this compound would be influenced by the presence of the two hydroxyl groups.

Structure

3D Structure

Properties

CAS No. |

6336-49-8 |

|---|---|

Molecular Formula |

C4H9NO3 |

Molecular Weight |

119.12 g/mol |

IUPAC Name |

2-hydroxy-N-(hydroxymethyl)propanamide |

InChI |

InChI=1S/C4H9NO3/c1-3(7)4(8)5-2-6/h3,6-7H,2H2,1H3,(H,5,8) |

InChI Key |

LBEKTNDJBSEURC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NCO)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 2 Hydroxy N Hydroxymethyl Propanamide

Established and Proposed Synthesis Routes for 2-Hydroxy-N-(hydroxymethyl)propanamide

The formation of this compound can be achieved through several established and theoretical synthetic routes. These methods primarily focus on the efficient construction of the N-C-O linkage characteristic of N-hydroxymethylated amides.

The most direct and established method for synthesizing this compound is the condensation reaction between 2-hydroxypropanamide (lactamide) and formaldehyde (B43269). This reaction, typically conducted under basic or acidic conditions, involves the nucleophilic attack of the amide nitrogen onto the electrophilic carbonyl carbon of formaldehyde.

The reaction proceeds to form a hemiaminal, which is the N-(hydroxymethyl) derivative. The equilibrium of this reaction can be influenced by factors such as pH, temperature, and the concentration of reactants. In many cases, the reaction of amides with formaldehyde is reversible. amazonaws.com

Table 1: Typical Reaction Parameters for Condensation Synthesis

| Parameter | Condition | Rationale |

|---|---|---|

| Reactant 1 | 2-Hydroxypropanamide (Lactamide) | Provides the core propanamide structure. |

| Reactant 2 | Formaldehyde (or Paraformaldehyde) | Source of the hydroxymethyl group. |

| Catalyst | Base (e.g., K₂CO₃) or Acid (e.g., H₂SO₄) | Catalyzes the nucleophilic addition. |

| Solvent | Water, Methanol (B129727), or other polar solvents | Solubilizes reactants and facilitates the reaction. |

| Temperature | Room temperature to moderate heating (e.g., 40-60 °C) | Controls reaction rate and minimizes side reactions. |

This method is widely applicable for the N-hydroxymethylation of various amides and represents a foundational approach to the target compound. googleapis.com

While not a direct route to the final product, reductive amination is a powerful strategy for synthesizing key precursors. masterorganicchemistry.com This method involves the reaction of a carbonyl compound with an amine to form an imine (or a related intermediate), which is then reduced in situ to the corresponding amine. organic-chemistry.org

For the synthesis of a precursor to this compound, one could envision a multi-step process. For instance, a precursor like an amino alcohol could be synthesized and subsequently acylated. The versatility of reductive amination allows for the installation of various functional groups. masterorganicchemistry.com Common reducing agents are selected for their ability to reduce the C=N bond of the imine intermediate selectively in the presence of the initial carbonyl group. chemrxiv.org

Table 2: Reagents for Reductive Amination

| Reducing Agent | Characteristics | Typical Use Case |

|---|---|---|

| Sodium borohydride (B1222165) (NaBH₄) | Common, inexpensive hydride reagent. | Can reduce both the imine and the starting aldehyde/ketone. |

| Sodium cyanoborohydride (NaBH₃CN) | More selective; reduces imines faster than ketones or aldehydes at neutral or slightly acidic pH. | One-pot reductive aminations where the carbonyl starting material should not be reduced. chemrxiv.org |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Mild and selective reagent, particularly effective for aldehydes. | Often used for a wide range of substrates under non-acidic conditions. |

| Catalytic Hydrogenation (H₂/Pd-C) | "Green" reduction method using hydrogen gas and a metal catalyst. | Effective but may reduce other functional groups in the molecule. |

This strategy offers an alternative pathway to complex precursors that can then be converted to the target molecule through subsequent reaction steps.

Research into novel synthetic methods continually seeks to improve efficiency, selectivity, and environmental compatibility. For the synthesis of this compound, this includes the investigation of advanced catalyst systems.

Biocatalysis : The use of enzymes, such as reductive aminases (RedAms), presents a highly selective and environmentally benign approach. researchgate.net While direct enzymatic synthesis of the target molecule may not be established, enzymes could be engineered to catalyze the condensation or the formation of key precursors under mild aqueous conditions. researchgate.net

Organocatalysis : Small organic molecules can act as catalysts for a variety of transformations. Prolinamide-based organocatalysts, for example, have been used to facilitate asymmetric aldol (B89426) reactions, demonstrating the potential of complex amides to mediate bond formation. researchgate.net A similar catalytic approach could potentially be developed for the hydroxymethylation of amides.

Flow Chemistry : Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This technology can improve reaction yields, reduce byproduct formation, and enhance safety, making it an attractive platform for optimizing the synthesis of this compound.

These novel approaches represent the forefront of synthetic methodology, aiming to overcome the limitations of traditional batch processes.

Mechanistic Aspects of this compound Formation Reactions

Understanding the reaction mechanisms, kinetics, and thermodynamics is essential for controlling and optimizing the synthesis of this compound.

Kinetic studies on the formation and decomposition of N-(hydroxymethyl)amides reveal that these reactions are often subject to catalysis by both acid and base. nih.gov The reaction rate typically shows a first-order dependence on hydronium or hydroxide (B78521) ion concentration within specific pH ranges. researchgate.net

For the condensation of an amide with formaldehyde, the reaction can be described by the following general rate law under specific catalytic conditions: Rate = k[Amide][Formaldehyde][Catalyst]

Studies on structurally similar compounds, such as N-(hydroxymethyl)benzamide derivatives, have shown that the reaction proceeds via a specific-base-catalyzed deprotonation of the hydroxyl group, followed by a rate-limiting breakdown of the resulting alkoxide (in the reverse direction). researchgate.net In the forward direction (formation), the mechanism involves nucleophilic attack catalyzed by acid or base.

Table 3: Comparative Thermodynamic Data for Related Compounds

| Compound | Property | Value | Source |

|---|---|---|---|

| Propanamide, 2-hydroxy- (Lactamide) | ΔfG° (Standard Gibbs free energy of formation) | -227.35 kJ/mol | Joback Calculated Property chemeo.com |

| Propanamide, 2-hydroxy- (Lactamide) | ΔfH°gas (Enthalpy of formation at standard conditions) | -341.55 kJ/mol | Joback Calculated Property chemeo.com |

| Propanamide, 2-hydroxy- (Lactamide) | ΔfusH° (Enthalpy of fusion at standard conditions) | 10.89 kJ/mol | Joback Calculated Property chemeo.com |

The mechanism of the base-catalyzed condensation reaction between 2-hydroxypropanamide and formaldehyde proceeds through a key intermediate.

Deprotonation of the Amide : In the presence of a base, the amide N-H proton can be abstracted to form a highly nucleophilic amidate anion.

Nucleophilic Attack : The amidate anion attacks the electrophilic carbonyl carbon of formaldehyde.

Formation of a Tetrahedral Intermediate : This attack results in the formation of a transient, negatively charged tetrahedral intermediate (an alkoxide).

Protonation : The alkoxide intermediate is then protonated by a proton source in the medium (such as water or a conjugate acid of the catalyst) to yield the final this compound product.

The rate-determining step of this process is typically the initial nucleophilic attack (Step 2) or the breakdown of the tetrahedral intermediate. The transition state for this step would involve the partial formation of the new N-C bond and the partial breaking of the C=O pi bond in formaldehyde. Its structure would resemble the tetrahedral intermediate but with elongated bonds and a distribution of charge. Understanding the structure and energy of this transition state is crucial for designing more effective catalysts that can lower the activation energy barrier and accelerate the reaction.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity of this compound

The yield and selectivity of the synthesis of this compound are highly dependent on the careful optimization of several reaction parameters, including the choice of solvent, temperature, and the catalytic system.

The selection of an appropriate solvent system is crucial for maximizing the yield and purity of this compound. The solvent must effectively dissolve both the starting material, 2-hydroxypropanamide (lactamide), and the formaldehyde reagent, while also facilitating the reaction kinetics. Due to the polar nature of the reactants, polar protic and aprotic solvents are generally favored.

Aqueous-alcoholic mixtures, such as ethanol-water or methanol-water, have been reported to be effective for the N-hydroxymethylation of other amides and are likely suitable for this synthesis. mdpi.com The presence of water can help to dissolve the formaldehyde, which is often supplied as an aqueous solution (formalin). The alcohol component aids in dissolving the lactamide (B1674226) and the final product. The ratio of the organic solvent to water can be adjusted to optimize the solubility of all components and influence the reaction equilibrium.

Temperature plays a significant role in the reaction rate and the stability of the product. Generally, moderately elevated temperatures can increase the reaction rate. However, excessively high temperatures may lead to undesired side reactions, such as the decomposition of the product or the formation of polymeric byproducts from formaldehyde. A systematic study of the temperature profile is necessary to identify the optimal balance between reaction rate and product stability. For analogous N-hydroxymethylation reactions, temperatures in the range of 25°C to 100°C have been explored. google.com

Interactive Data Table: Effect of Solvent and Temperature on the Yield of this compound (Hypothetical Data)

| Experiment | Solvent System (v/v) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Water | 25 | 24 | 45 |

| 2 | Ethanol | 50 | 12 | 65 |

| 3 | Ethanol:Water (1:1) | 50 | 12 | 78 |

| 4 | Ethanol:Water (1:1) | 70 | 8 | 85 |

| 5 | Methanol:Water (1:1) | 50 | 12 | 75 |

| 6 | Dioxane | 60 | 10 | 72 |

This table presents hypothetical data based on general principles of N-hydroxymethylation reactions to illustrate the potential effects of solvent and temperature.

The choice of catalyst and its concentration are critical parameters for optimizing the synthesis of this compound. Basic catalysts are commonly employed to facilitate the deprotonation of the amide nitrogen, thereby increasing its nucleophilicity.

Inorganic bases such as potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH) have been shown to be effective catalysts for the N-hydroxymethylation of amides. The basicity of the catalyst influences the reaction rate; however, stronger bases may also promote side reactions. Therefore, a careful selection of a base with appropriate strength is important. For instance, in the synthesis of N-(hydroxymethylene)thioamides, the addition of both basic (K₂CO₃) and acidic (HCl) catalysts led to resinification of the reaction mixture, indicating that for some systems, the reaction proceeds best without a catalyst or with a very mild catalyst. mdpi.com

The catalyst loading, or the amount of catalyst used relative to the reactants, also significantly impacts the reaction. A higher catalyst loading can lead to a faster reaction rate, but it may also increase the likelihood of side reactions and complicate the purification process. An optimal catalyst loading should be determined experimentally to achieve a high yield of the desired product in a reasonable reaction time without compromising its purity.

Interactive Data Table: Influence of Catalyst and Loading on the Yield of this compound (Hypothetical Data)

| Experiment | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | None | 0 | 70 | 24 | 55 |

| 2 | K₂CO₃ | 5 | 70 | 8 | 88 |

| 3 | K₂CO₃ | 10 | 70 | 8 | 92 |

| 4 | K₂CO₃ | 15 | 70 | 8 | 90 |

| 5 | NaOH | 5 | 70 | 6 | 85 |

| 6 | Triethylamine | 10 | 70 | 12 | 75 |

This table presents hypothetical data to illustrate the potential effects of catalyst selection and loading on the reaction yield.

Advanced Purification and Isolation Methodologies for Research-Grade this compound

Obtaining research-grade this compound requires effective purification and isolation techniques to remove unreacted starting materials, catalyst residues, and any byproducts. Given the polar nature of the target compound, containing hydroxyl and amide functional groups, specific chromatographic and crystallization methods are particularly suitable.

Recrystallization is a primary technique for purifying solid organic compounds. researchgate.net The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature. For a polar compound like this compound, polar solvents such as ethanol, methanol, acetone, acetonitrile (B52724), or mixtures of these with water are likely candidates. researchgate.net The process involves dissolving the crude product in a minimum amount of the hot solvent, followed by slow cooling to allow for the formation of pure crystals.

Chromatographic techniques are powerful for achieving high purity, especially for research-grade materials. biotage.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is well-suited for the purification of polar compounds. In this technique, a nonpolar stationary phase is used with a polar mobile phase (e.g., water-acetonitrile or water-methanol mixtures). By gradually increasing the organic solvent content in the mobile phase, compounds are eluted based on their polarity, allowing for the separation of this compound from less polar impurities. waters.com

Hydrophilic Interaction Liquid Chromatography (HILIC) is another effective technique for very polar compounds. HILIC utilizes a polar stationary phase (e.g., silica (B1680970) or a bonded polar functional group) and a mobile phase with a high concentration of a less polar organic solvent, such as acetonitrile, mixed with a small amount of a more polar solvent, like water. nih.govbiotage.com This allows for the retention and separation of highly polar analytes that are not well-retained by reversed-phase columns.

Ion-Exchange Chromatography can be employed if the compound or impurities can be ionized. Given the presence of hydroxyl groups, this method might be less direct but could be used to remove ionic impurities or if the target compound is derivatized to carry a charge. waters.com

Size-Exclusion Chromatography (SEC) separates molecules based on their size. This technique could be useful for removing polymeric byproducts that may form from formaldehyde during the synthesis.

For achieving research-grade purity, a combination of these techniques may be necessary. For instance, an initial purification by recrystallization could be followed by a final polishing step using preparative HPLC.

Mechanistic Investigations of 2 Hydroxy N Hydroxymethyl Propanamide Transformations

Elucidation of Reaction Mechanisms for 2-Hydroxy-N-(hydroxymethyl)propanamide Derivatives

The reaction mechanisms involving this compound are fundamentally governed by the reactivity of its two primary functional groups: the secondary alcohol at the C2 position and the N-hydroxymethyl group. The interaction between these groups can lead to complex reaction pathways.

One of the primary reactions of this compound is its formation from 2-hydroxypropanamide (lactamide) and formaldehyde (B43269). This reaction is a reversible N-hydroxymethylation. The mechanism proceeds via the nucleophilic attack of the amide nitrogen of 2-hydroxypropanamide on the electrophilic carbonyl carbon of formaldehyde. This is typically catalyzed by either acid or base.

Base-Catalyzed Mechanism:

A base abstracts a proton from the amide nitrogen of 2-hydroxypropanamide, forming an amidate anion.

The resulting nucleophilic anion attacks the carbonyl carbon of formaldehyde.

Protonation of the resulting alkoxide ion yields this compound.

Acid-Catalyzed Mechanism:

The carbonyl oxygen of formaldehyde is protonated, increasing its electrophilicity.

The lone pair of electrons on the amide nitrogen of 2-hydroxypropanamide attacks the protonated carbonyl carbon.

Deprotonation of the resulting intermediate yields the final product.

Transformations of this compound derivatives often involve reactions at either the C2-hydroxyl group or the N-hydroxymethyl group. For instance, the N-hydroxymethyl group can act as a precursor to an N-acyliminium ion upon treatment with an acid. This highly reactive intermediate can then be trapped by various nucleophiles. The presence of the adjacent hydroxyl group can influence the stability and reactivity of this intermediate, potentially through intramolecular hydrogen bonding.

Understanding Side Reactions and By-product Formation in this compound Chemistry

The synthesis and subsequent reactions of this compound are often accompanied by the formation of undesired side products. A thorough understanding of these side reactions is essential for improving reaction efficiency and product purity.

During the synthesis from 2-hydroxypropanamide and formaldehyde, several side reactions can occur:

Formation of Methylene-bis-amides: The N-hydroxymethyl amide can react with another molecule of 2-hydroxypropanamide to form a methylene-bis-amide derivative. This occurs through the acid-catalyzed elimination of water from the N-hydroxymethyl group to form an N-acyliminium ion, which is then attacked by another amide molecule.

Polymerization of Formaldehyde: Formaldehyde can undergo self-polymerization, especially under basic conditions, to form paraformaldehyde or other polymeric species.

Cannizzaro Reaction: In the presence of a strong base, formaldehyde can undergo a disproportionation reaction (Cannizzaro reaction) to yield methanol (B129727) and formic acid.

In subsequent transformations, the bifunctional nature of this compound can lead to intramolecular reactions. For example, under certain conditions, intramolecular cyclization could potentially occur between the C2-hydroxyl group and the N-hydroxymethyl group, although this is generally less favored.

Degradation of N-(hydroxymethyl) amides can also occur, particularly under harsh acidic or basic conditions, leading to the release of formaldehyde and the parent amide, 2-hydroxypropanamide. The stability of N-(hydroxymethyl) compounds is influenced by substitution on the nitrogen atom, with N-alkyl-N-(hydroxymethyl)amides being generally less stable than their N-H counterparts. nih.gov

| Side Reaction | Conditions | Major By-products |

| Methylene-bis-amide formation | Acidic | N,N'-(methylene)bis(2-hydroxypropanamide) |

| Formaldehyde polymerization | Basic | Paraformaldehyde |

| Cannizzaro reaction | Strong Base | Methanol, Formic acid |

| Degradation | Harsh acid or base | 2-hydroxypropanamide, Formaldehyde |

Role of Specific Functional Groups in this compound Reactivity

The reactivity of this compound is a direct consequence of the electronic and steric properties of its constituent functional groups: the secondary hydroxyl group, the amide group, and the N-hydroxymethyl group.

The C2-Hydroxyl Group: This secondary alcohol can undergo typical alcohol reactions such as oxidation to a ketone, esterification, and etherification. Its nucleophilicity can be influenced by the adjacent amide group. The presence of this hydroxyl group can also direct the stereochemical outcome of reactions at the chiral center.

The Amide Group: The amide functionality is relatively stable due to resonance delocalization of the nitrogen lone pair into the carbonyl group. This resonance reduces the nucleophilicity of the nitrogen atom compared to an amine but also increases the acidity of the N-H proton. The amide carbonyl can act as a hydrogen bond acceptor and can be activated by strong acids for nucleophilic attack. While generally unreactive towards many nucleophiles, amides can be hydrolyzed under acidic or basic conditions. libretexts.org

The N-Hydroxymethyl Group: This is the most reactive site for many transformations. Under acidic conditions, protonation of the hydroxyl group followed by elimination of water generates a highly electrophilic N-acyliminium ion. This intermediate is key to many cross-linking and functionalization reactions. The stability and reactivity of this group are also influenced by the nature of the substituents on the amide nitrogen. nih.gov Computational studies on N-(hydroxymethyl)amides have shown a correlation between the N-CH2OH bond length and the compound's half-life under physiological conditions, suggesting that geometric parameters can predict reactivity. nih.gov

The interplay between these functional groups is critical. For instance, the C2-hydroxyl group can potentially participate in intramolecular catalysis or form hydrogen bonds that influence the conformation and reactivity of the N-hydroxymethyl group.

Stereochemical Control and Chirality in this compound Synthesis and Transformations

This compound possesses a chiral center at the C2 position, meaning it can exist as two enantiomers, (R)- and (S)-2-Hydroxy-N-(hydroxymethyl)propanamide. The control of stereochemistry during its synthesis and subsequent reactions is a significant aspect of its chemistry.

The synthesis of enantiomerically pure this compound typically starts from an enantiomerically pure precursor, such as (R)- or (S)-lactic acid, which is then converted to the corresponding 2-hydroxypropanamide. The subsequent N-hydroxymethylation with formaldehyde does not affect the existing chiral center.

However, in transformations involving the C2 position, the stereochemistry can be either retained, inverted, or racemized depending on the reaction mechanism.

Reactions with Retention of Configuration: These reactions typically proceed through a mechanism where the chiral center is not directly involved in bond-breaking or bond-making in the rate-determining step, or where a double inversion occurs.

Reactions with Inversion of Configuration: SN2-type reactions at the C2 carbon, where a nucleophile attacks from the side opposite to the leaving group, will lead to an inversion of stereochemistry.

Racemization: Reactions that proceed through a planar intermediate, such as a carbocation or an enolate at the C2 position, will result in a loss of stereochemical information and the formation of a racemic mixture.

The synthesis of chiral α-hydroxy amides can be achieved with high enantioselectivity using enzymatic methods. For example, the reduction of α-keto esters using Saccharomyces cerevisiae followed by lipase-catalyzed aminolysis can produce enantiomerically pure α-hydroxy amides. nih.gov Such methods could be adapted to produce enantiopure 2-hydroxypropanamide as a precursor.

| Reaction Type at C2 | Stereochemical Outcome | Mechanistic Feature |

| SN2 | Inversion | Backside attack of nucleophile |

| SN1 | Racemization | Formation of a planar carbocation intermediate |

| Oxidation to ketone | Loss of chirality | Formation of a planar carbonyl group |

| Esterification (on OH) | Retention | Reaction at the oxygen atom, not the chiral carbon |

Computational and Theoretical Chemistry Studies of 2 Hydroxy N Hydroxymethyl Propanamide

Quantum Chemical Calculations on 2-Hydroxy-N-(hydroxymethyl)propanamide Molecular Structure and Geometry

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, are fundamental for determining the three-dimensional structure of a molecule. These calculations solve the Schrödinger equation for the molecule's electrons to find the lowest energy arrangement of its atoms, which corresponds to its equilibrium geometry.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative) This table is for illustrative purposes to show the type of data obtained from quantum chemical calculations, as specific literature is unavailable.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | ~1.23 Å |

| C-N | ~1.35 Å | |

| N-CH₂OH | ~1.45 Å | |

| C-OH | ~1.42 Å | |

| Bond Angle | O=C-N | ~122° |

| C-N-C | ~118° | |

| Dihedral Angle | H-O-C-H | Varies with conformation |

Conformational Analysis and Stability of this compound Isomers

Due to the presence of several single bonds, this compound can exist in various spatial arrangements or conformations. Conformational analysis involves systematically exploring these different arrangements to identify the most stable isomers. This is typically done by rotating specific bonds and calculating the energy of each resulting structure.

The relative stability of different conformers is determined by their calculated energies, with lower energy structures being more stable. For this molecule, key rotations would be around the C-C, C-N, C-O, and N-C bonds. Intramolecular hydrogen bonding between the hydroxyl and amide groups could play a significant role in stabilizing certain conformations. Studies on similar molecules often reveal a preference for conformations that minimize steric hindrance and maximize favorable intramolecular interactions.

Prediction of Spectroscopic Properties of this compound via Theoretical Models

Theoretical models can accurately predict various spectroscopic properties, which are invaluable for identifying and characterizing the molecule.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This would show characteristic peaks for the functional groups present, such as the O-H stretch from the hydroxyl groups, the N-H stretch and C=O stretch of the amide group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predictions are based on the calculated electronic environment of each nucleus and are crucial for interpreting experimental NMR spectra.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound (Illustrative) This table is for illustrative purposes as specific literature is unavailable.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H | Stretching | ~3400-3600 |

| N-H | Stretching | ~3300-3500 |

| C=O | Stretching | ~1650-1680 |

| C-N | Stretching | ~1400-1430 |

Reaction Pathway Modeling and Transition State Analysis for this compound Transformations

Computational methods can be used to model chemical reactions involving this compound. This involves mapping out the potential energy surface of the reaction to identify the lowest energy path from reactants to products. A key aspect of this is locating the transition state, which is the highest energy point along the reaction pathway and determines the reaction's activation energy.

For instance, the hydrolysis of the amide bond or the oxidation of the hydroxyl groups could be modeled. By analyzing the geometry and energy of the transition state, researchers can gain insights into the reaction mechanism and predict reaction rates.

Electronic Structure and Bonding Analysis of this compound

The electronic structure of a molecule dictates its chemical properties and reactivity. Analyses such as Natural Bond Orbital (NBO) theory can provide a detailed picture of the bonding within this compound.

NBO analysis can quantify the delocalization of electron density, such as the resonance effect in the amide group, and analyze hyperconjugative interactions that contribute to the molecule's stability. It can also provide information about the charge distribution on each atom, which is crucial for understanding intermolecular interactions. For example, the oxygen and nitrogen atoms are expected to have partial negative charges, making them sites for electrophilic attack.

Advanced Molecular Dynamics Simulations for this compound Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time. An MD simulation of this compound, either in a solvent like water or interacting with other molecules, would provide a dynamic view of its behavior.

These simulations could reveal how the molecule's conformation changes over time, how it forms hydrogen bonds with surrounding water molecules, and how it might interact with a biological target like a protein. This information is particularly valuable for understanding the molecule's solubility, its transport properties, and its potential biological activity.

Derivatization Strategies and Analogue Synthesis for 2 Hydroxy N Hydroxymethyl Propanamide

Modification of the Hydroxyl Groups on the Propanamide Backbone of 2-Hydroxy-N-(hydroxymethyl)propanamide

The secondary hydroxyl group at the C2 position of the propanamide backbone is a key site for derivatization. Common modifications include esterification and etherification, which can alter the polarity, lipophilicity, and metabolic stability of the parent compound.

Esterification: The secondary hydroxyl group can be acylated to form esters using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids under appropriate catalytic conditions. The reactivity of this secondary alcohol towards esterification is generally lower than that of the primary alcohol of the N-hydroxymethyl group due to steric hindrance. byjus.comquora.comquora.comyoutube.com This difference in reactivity can be exploited for selective acylation.

Etherification: Formation of ethers at the C2 hydroxyl group can be achieved through reactions like the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. google.com The synthesis of ethers can also be catalyzed by transition metals, which may offer milder reaction conditions. nih.govacs.org

Selective protection of the primary hydroxyl group on the N-hydroxymethyl moiety would be necessary to achieve exclusive modification at the secondary hydroxyl position. This can be accomplished using sterically bulky protecting groups like tert-butyldimethylsilyl (TBDMS) or trityl groups, which react preferentially with the less hindered primary alcohol. highfine.comuobaghdad.edu.iqmasterorganicchemistry.com

Table 1: Hypothetical Derivatization Reactions of the Secondary Hydroxyl Group of this compound

| Product | Reagents and Conditions | Potential Yield (%) | Reference Reaction Type |

| 2-Acetoxy-N-(hydroxymethyl)propanamide | Acetic anhydride, pyridine, room temperature | 85-95 | Esterification organic-chemistry.org |

| 2-Benzoyloxy-N-(hydroxymethyl)propanamide | Benzoyl chloride, triethylamine, CH2Cl2, 0 °C to rt | 80-90 | Esterification organic-chemistry.org |

| 2-Methoxy-N-(hydroxymethyl)propanamide | 1. NaH, THF; 2. CH3I | 60-70 | Williamson Ether Synthesis google.com |

| 2-(Benzyloxy)-N-(hydroxymethyl)propanamide | 1. NaH, THF; 2. Benzyl bromide | 70-80 | Williamson Ether Synthesis google.com |

Note: Yields are estimated based on similar reactions with analogous substrates and are for illustrative purposes.

Functionalization of the N-Hydroxymethyl Group in this compound

The primary hydroxyl group of the N-hydroxymethyl moiety is generally more reactive than the secondary hydroxyl group on the propanamide backbone, particularly in reactions where steric hindrance is a significant factor. byjus.com This allows for a degree of selective functionalization.

Acylation and Alkylation: The primary hydroxyl group can be readily acylated to form esters or alkylated to form ethers under standard conditions. semanticscholar.org For instance, reaction with an acyl chloride in the presence of a base would likely yield the corresponding ester at the N-hydroxymethyl position. Similarly, alkylation can be achieved using an alkyl halide and a base.

Synthesis of N-Acyl-N-hydroxymethyl Amides: The N-hydroxymethyl group can serve as a handle for further N-acylation, leading to the formation of N-acyl-N,O-acetals. semanticscholar.org These derivatives can be synthesized by reacting the N-hydroxymethyl amide with an appropriate acylating agent.

Table 2: Potential Functionalization Reactions of the N-Hydroxymethyl Group

| Product | Reagents and Conditions | Potential Yield (%) | Reference Reaction Type |

| 2-Hydroxy-N-(acetoxymethyl)propanamide | Acetic anhydride, pyridine, 0 °C | 90-98 | Selective Esterification |

| N-(Benzyloxymethyl)-2-hydroxypropanamide | 1. NaH, THF; 2. Benzyl bromide | 75-85 | Selective Etherification |

| N-Benzoyl-N-(hydroxymethyl)-2-hydroxypropanamide | Benzoyl chloride, base | 70-80 | N-Acylation semanticscholar.org |

Note: Yields are estimated based on the higher reactivity of primary alcohols and are for illustrative purposes.

Synthesis of Structural Analogues with Modified Amide Backbones

Modification of the amide backbone can significantly impact the chemical and biological properties of this compound. Strategies for such modifications include N-alkylation, hydrolysis followed by re-amidation, and bioisosteric replacement of the amide bond.

N-Alkylation: The amide nitrogen can be alkylated, although this is often challenging due to the decreased nucleophilicity of the nitrogen lone pair, which is in resonance with the carbonyl group. auburn.eduyoutube.com Alkylation typically requires strong bases to deprotonate the amide, followed by reaction with an alkyl halide. mdpi.com Microwave-assisted synthesis can also facilitate this transformation. mdpi.com

Hydrolysis and Re-amidation: The amide bond can be hydrolyzed under acidic or basic conditions to yield 2-hydroxypropanoic acid and N-hydroxymethylamine. masterorganicchemistry.com The resulting carboxylic acid can then be coupled with a variety of different amines using standard peptide coupling reagents to generate a library of analogues with diverse substituents on the amide nitrogen. organic-chemistry.org

Amide Bond Bioisosteres: To improve properties such as metabolic stability, the amide bond can be replaced with bioisosteres, which are functional groups with similar steric and electronic properties. nih.gov Examples of amide bond isosteres include esters, thioamides, and tetrazoles.

Table 3: Strategies for the Synthesis of Analogues with Modified Amide Backbones

| Analogue Type | Synthetic Strategy | Key Reagents | Reference Reaction Type |

| N-Alkyl Analogue | Alkylation of the amide nitrogen | NaH, Alkyl halide | N-Alkylation of Amides flvc.orgnih.gov |

| N-Aryl Analogue | Hydrolysis and re-amidation | 1. H+ or OH-, H2O; 2. Arylamine, DCC/EDC | Amide Synthesis organic-chemistry.org |

| Thioamide Analogue | Thionation of the amide | Lawesson's reagent | Thionation |

| Ester Analogue | Hydrolysis and esterification | 1. H+ or OH-, H2O; 2. Alcohol, acid catalyst | Fischer Esterification |

Note: This table provides a conceptual outline of synthetic strategies.

Exploration of Structure-Reactivity Relationships in this compound Derivatives

The synthesis of a diverse library of derivatives of this compound allows for the systematic exploration of structure-reactivity relationships. By introducing various functional groups at the hydroxyl and amide positions, it is possible to modulate the electronic and steric properties of the molecule and observe the effects on its chemical reactivity and stability.

Electronic Effects: The introduction of electron-withdrawing or electron-donating groups can significantly influence the reactivity of the amide bond towards hydrolysis. acs.org For example, an electron-withdrawing group on a substituent attached to the amide nitrogen would likely increase the electrophilicity of the carbonyl carbon, making the amide more susceptible to nucleophilic attack and hydrolysis. acs.orgacs.org

Steric Effects: The steric bulk of substituents can also play a crucial role in the reactivity of the molecule. For instance, bulky groups near the reactive centers can hinder the approach of reagents, thereby slowing down reaction rates. auburn.edu This is particularly relevant in the selective derivatization of the two hydroxyl groups.

Intramolecular Interactions: The presence of multiple functional groups capable of hydrogen bonding can lead to intramolecular interactions that influence the conformation and reactivity of the molecule. Computational studies on related N-(hydroxymethyl)amides have shown correlations between bond lengths and reactivity, which can be valuable in predicting the properties of new derivatives. rsc.org

By systematically modifying the structure of this compound and studying the properties of the resulting derivatives, a deeper understanding of its chemical behavior can be achieved, which can guide the design of new analogues with desired characteristics.

Advanced Analytical Methodologies for 2 Hydroxy N Hydroxymethyl Propanamide Research

Principles and Applications of Chromatographic Techniques in 2-Hydroxy-N-(hydroxymethyl)propanamide Analysis

Chromatography is fundamental to the analysis of this compound, providing the necessary separation from impurities, starting materials, and byproducts. The choice of technique is dictated by the analyte's physicochemical properties, particularly its high polarity and low volatility.

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the premier techniques for the analysis of non-volatile, polar compounds like this compound. These methods separate components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

The development of a robust HPLC/UPLC method for this compound would center on reversed-phase (RP) chromatography. Due to the compound's high polarity stemming from its two hydroxyl groups and an amide linkage, standard C18 columns might provide insufficient retention. Therefore, specialized stationary phases, such as polar-embedded or polar-endcapped C18 columns, are often employed to enhance retention and improve peak shape. An alternative strategy is Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for highly polar analytes.

The mobile phase typically consists of a gradient mixture of purified water and a polar organic solvent, most commonly acetonitrile (B52724) or methanol (B129727). To ensure sharp peaks and reproducible retention times, additives like formic acid or ammonium (B1175870) formate (B1220265) are often included, which also makes the method compatible with mass spectrometry detection. nih.gov UPLC systems, utilizing sub-2 µm particle columns, offer significant advantages over traditional HPLC by providing faster analysis times, higher resolution, and increased sensitivity. sielc.comsielc.com

Table 1: Illustrative HPLC/UPLC Method Parameters for this compound Analysis

| Parameter | Condition | Purpose |

| System | UPLC or HPLC | High-resolution separation |

| Column | Polar-Embedded RP C18 or HILIC (e.g., 100 x 2.1 mm, 1.8 µm) | Retention of polar analyte |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component for RP |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution |

| Gradient | 5% to 60% B over 5 minutes | Elution of analyte and impurities |

| Flow Rate | 0.4 mL/min | Optimal for 2.1 mm ID columns |

| Column Temp. | 35 °C | Ensures reproducible retention |

| Injection Vol. | 2 µL | Standard volume for analysis |

| Detector | UV at 205 nm or Mass Spectrometer | Detection and quantification |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. labcompare.com Direct analysis of this compound by GC is challenging due to its high polarity and low volatility, which would lead to poor chromatographic performance and potential thermal degradation in the injector and column.

To overcome these limitations, chemical derivatization is required. This process converts the polar hydroxyl groups into less polar, more volatile, and more thermally stable functional groups. A common and effective method is silylation, where a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is used to transform the -OH groups into trimethylsilyl (B98337) (-O-Si(CH₃)₃) ethers. nih.govnih.gov

Once derivatized, the compound can be readily analyzed by GC, typically using a non-polar or mid-polarity capillary column. This approach is particularly useful for identifying and quantifying volatile or semi-volatile impurities that may be present in the sample. thermofisher.com

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique that separates molecules based on their size or hydrodynamic volume. It is not used for the analysis of small molecules like this compound itself. However, its application becomes relevant if this compound is used as a monomer or a cross-linking agent in polymerization reactions. For instance, if derivatives of this compound are used to synthesize polymers, GPC would be the essential method to determine the molecular weight distribution (e.g., number average molecular weight, Mn; weight average molecular weight, Mw) and polydispersity index (PDI) of the resulting polymer, which are critical parameters defining the polymer's properties.

Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment of this compound

Spectroscopic techniques are indispensable for obtaining detailed structural information and confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules.

¹H NMR: A proton NMR spectrum of this compound would provide a wealth of information. It would show distinct signals for each unique proton environment, and the integration of these signals would correspond to the number of protons in that environment. docbrown.info The splitting patterns (e.g., singlets, doublets, quartets) arise from spin-spin coupling between neighboring protons and reveal the connectivity of the molecule's carbon skeleton. youtube.com

¹³C NMR: A carbon-13 NMR spectrum would show a single peak for each unique carbon atom in the molecule, providing a count of the non-equivalent carbons. The chemical shift of each peak gives information about the electronic environment and functional group of that carbon.

2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish definitive correlations. COSY identifies protons that are coupled to each other, while HSQC correlates directly bonded proton and carbon atoms. These experiments provide conclusive evidence for the assigned structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in a suitable solvent (e.g., DMSO-d₆)

| Nucleus | Atom Position | Predicted Shift (ppm) | Multiplicity (¹H) | Coupling with |

| ¹H | CH ₃-CH | ~1.2 | Doublet | CH |

| ¹H | CH₃-CH (OH) | ~4.0 | Quartet | CH₃ |

| ¹H | CH -OH | ~5.0 | Singlet/Broad | - |

| ¹H | NH | ~7.5 | Broad | - |

| ¹H | N-CH ₂(OH) | ~4.5 | Doublet | NH |

| ¹H | CH₂-OH | ~4.8 | Singlet/Broad | - |

| ¹³C | C H₃-CH | ~20 | - | - |

| ¹³C | CH₃-C H(OH) | ~70 | - | - |

| ¹³C | C =O | ~175 | - | - |

| ¹³C | N-C H₂(OH) | ~65 | - | - |

Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. docbrown.info

For a polar molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are preferred. These methods typically generate the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺), allowing for the accurate determination of the molecular weight.

LC-MS: The coupling of liquid chromatography with mass spectrometry is a cornerstone of modern analytical chemistry. mdpi.com An LC-MS system provides separation of the target analyte from a complex mixture via the LC, followed by highly sensitive and selective detection by the MS. nih.govnih.gov This technique is ideal for quantifying this compound in various samples and for identifying unknown impurities by analyzing their molecular weights and fragmentation patterns. nih.gov

GC-MS: When using gas chromatography for analysis, coupling it to a mass spectrometer allows for the definitive identification of the derivatized analyte and any volatile impurities. spectrabase.com The mass spectrometer provides a fragmentation pattern, or "mass spectrum," for each separated peak, which serves as a chemical fingerprint for identification. nist.gov

Table 3: Expected Key Mass Fragments for this compound in ESI-MS

| m/z Value (Proposed) | Ion Formula | Description |

| 120.06 | [C₄H₁₀NO₃]⁺ | Protonated Molecule [M+H]⁺ |

| 102.05 | [C₄H₈NO₂]⁺ | Loss of H₂O (water) from [M+H]⁺ |

| 89.04 | [C₃H₇NO₂]⁺ | Loss of CH₂OH (hydroxymethyl radical) |

| 72.04 | [C₃H₆NO]⁺ | Cleavage of C-C bond adjacent to carbonyl |

| 60.03 | [C₂H₆NO]⁺ | Amide fragment [CONHCH₂OH+H]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

No specific experimental or theoretical studies detailing the vibrational analysis of this compound using IR or Raman spectroscopy were found. To provide a scientifically accurate analysis, one would need access to published spectra or computational chemistry studies that detail the characteristic vibrational frequencies, such as O-H stretching, N-H stretching, C=O (Amide I) bending, and N-H bending (Amide II), for this exact molecule. This information is not available in the retrieved search results.

X-ray Crystallography and Diffraction Techniques for this compound Solid State Analysis

There is no publicly available research detailing the single-crystal X-ray diffraction analysis of this compound. As a result, critical data for solid-state analysis, including its crystal system, space group, unit cell dimensions, atomic coordinates, and details on intramolecular and intermolecular hydrogen bonding, are unknown. Without a published crystal structure, a discussion of its solid-state conformation and packing is not possible.

Method Validation and Quality Assurance in this compound Analysis

No published analytical methods for the quantification of this compound in any matrix were identified. Therefore, information regarding the validation of such methods—including parameters like linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ)—is not available. Quality assurance protocols are specific to a given analytical method and matrix, and no such methods have been described for this compound in the scientific literature found.

Due to the absence of specific research data for this compound in these advanced analytical areas, generating a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline is not feasible.

Polymerization and Material Science Applications of 2 Hydroxy N Hydroxymethyl Propanamide As a Building Block

2-Hydroxy-N-(hydroxymethyl)propanamide as a Monomer in Polymer Synthesis

There is no available scientific literature detailing the use of this compound as a monomer in polymer synthesis. Its bifunctional nature, containing two hydroxyl groups, theoretically allows it to act as a diol in step-growth polymerization reactions to form polyesters or polyurethanes. However, no studies demonstrating this specific application, including reaction kinetics, polymer properties, or molecular weight characterization, were found.

Cross-linking Capabilities of this compound in Polymer Systems

The N-(hydroxymethyl)amide functional group is known to be reactive and is utilized in other well-known cross-linking agents, such as N-(hydroxymethyl) acrylamide. This group can undergo condensation reactions, often under heat or acidic conditions, with active hydrogen atoms on other polymer chains (e.g., from amide, hydroxyl, or carboxyl groups) to form stable methylene (B1212753) or ether linkages. While this compound possesses this functional group, no specific studies or patents were identified that investigate or confirm its cross-linking capabilities in any polymer system.

Integration of this compound into Resin and Coating Formulations

No data is available on the integration of this compound into resin or coating formulations. Cross-linking agents are critical components in coatings, providing durability, chemical resistance, and improved mechanical properties. Given its potential for cross-linking, it could theoretically be used in formulations for thermosetting resins like aminoplasts or phenoplasts. However, there is no documented evidence of its use or the resulting properties of such formulations.

Role of this compound in the Development of Advanced Polymeric Materials

There is no documented role for this compound in the development of advanced polymeric materials. The development of such materials relies on monomers and functional additives that impart specific, high-performance properties. nih.gov While there is continuous research into novel building blocks for advanced polymers, this specific compound does not appear in the existing body of literature for applications in areas such as biomaterials, high-performance composites, or functional coatings. nih.gov

Green Chemistry Principles in the Synthesis and Application of 2 Hydroxy N Hydroxymethyl Propanamide

Atom Economy and Waste Minimization in 2-Hydroxy-N-(hydroxymethyl)propanamide Production

The principle of atom economy, which emphasizes the maximization of the incorporation of all materials used in the process into the final product, is a fundamental metric in green chemistry. primescholars.comnih.gov In the context of this compound synthesis, a key reaction involves the N-hydroxymethylation of 2-hydroxypropanamide (lactamide).

A plausible synthetic route is the reaction of lactamide (B1674226) with formaldehyde (B43269). To assess the atom economy of this process, a theoretical calculation can be performed.

Theoretical Atom Economy Calculation:

The reaction can be represented as:

C₃H₇NO₂ (2-hydroxypropanamide) + CH₂O (formaldehyde) → C₄H₉NO₃ (this compound)

To calculate the theoretical atom economy, the molecular weights of the reactants and the desired product are considered. researchgate.net

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| 2-hydroxypropanamide | C₃H₇NO₂ | 89.09 |

| Formaldehyde | CH₂O | 30.03 |

| Total Reactants | 119.12 | |

| This compound | C₄H₉NO₃ | 119.12 |

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 scranton.edu

In this ideal scenario, the atom economy is:

(119.12 g/mol / 119.12 g/mol ) x 100 = 100%

This calculation demonstrates that, in principle, the synthesis of this compound from lactamide and formaldehyde can be a highly atom-economical process, as all atoms from the reactants are incorporated into the final product. scranton.edu

However, achieving high atom economy in practice requires minimizing waste generation from side reactions, incomplete conversions, and purification processes. primescholars.com Strategies for waste minimization in the production of N-hydroxymethyl amides include:

Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and reaction time can significantly improve the yield of the desired product and reduce the formation of byproducts.

Catalyst Selection: The use of highly selective catalysts can direct the reaction towards the formation of this compound, thereby minimizing waste.

Development of Safer Solvents and Reaction Media for this compound Chemistry

The choice of solvent is a critical factor in the environmental impact of a chemical process. researchgate.net Traditional amide synthesis often utilizes hazardous solvents, prompting research into greener alternatives. researchgate.net For the synthesis of this compound, the development of safer solvents and reaction media is paramount.

The reaction of amides with formaldehyde is often conducted in aqueous or alcoholic media. mdpi.com While water is an environmentally benign solvent, its use can sometimes be limited by the solubility of reactants. Ethanol is also a common solvent in such reactions. mdpi.com

Potential Green Solvents for N-hydroxymethylation:

The exploration of alternative, safer solvents for amide chemistry is an active area of research. Some potential candidates that could be investigated for the synthesis of this compound include:

| Solvent Type | Examples | Rationale for Use |

| Bio-derived Solvents | Cyrene, 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, often biodegradable, and can be effective replacements for conventional polar aprotic solvents. |

| Supercritical Fluids | Supercritical Carbon Dioxide (scCO₂) | Non-toxic, non-flammable, and its solvent properties can be tuned by adjusting pressure and temperature. Product separation is simplified as CO₂ can be easily removed by depressurization. |

| Ionic Liquids | Can offer high thermal stability and the ability to dissolve a wide range of compounds. Their non-volatility reduces air pollution. | |

| Solvent-free Systems | Neat reaction conditions | Eliminates the need for a solvent altogether, representing the most environmentally friendly option if the reaction can proceed efficiently and safely. semanticscholar.org |

Research into the application of these greener solvent systems for the N-hydroxymethylation of lactamide would be a significant step towards a more sustainable production process.

Energy Efficiency Considerations in this compound Synthetic Routes

The chemical industry is a major consumer of energy, and improving energy efficiency is a key principle of green chemistry. researchgate.net The energy consumption in the synthesis of this compound will be influenced by several factors, including reaction temperature, pressure, and the energy required for separation and purification processes.

Process Intensification: Combining multiple process steps into a single unit operation can reduce energy consumption and capital costs.

Heat Integration: Utilizing the heat generated from exothermic reactions to preheat reactant streams can significantly reduce external energy requirements. The formation of formaldehyde is an exothermic reaction, and this heat can be harnessed. researchgate.net

Catalyst Development: The use of highly active catalysts can enable reactions to proceed at lower temperatures and pressures, thereby reducing energy demand.

Alternative Energy Sources: Exploring the use of renewable energy sources, such as solar or microwave energy, to drive the reaction could further decrease the carbon footprint of the process.

A comprehensive energy consumption analysis of the entire manufacturing process, from raw material sourcing to the final product, would be necessary to identify key areas for improvement and to quantify the benefits of implementing energy-saving measures. mit.edu

Application of Catalysis and Biocatalysis for Sustainable this compound Synthesis

Catalysis plays a pivotal role in green chemistry by enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. dst.gov.in For the synthesis of this compound, both chemical catalysis and biocatalysis offer promising avenues for sustainable production.

Chemical Catalysis:

The N-hydroxymethylation of amides can be facilitated by both acidic and basic catalysts. However, the reaction can also proceed without a catalyst, particularly with an excess of formaldehyde and gentle heating. mdpi.com Research into novel catalytic systems could lead to more efficient and selective processes. For instance, the development of heterogeneous catalysts could simplify product separation and catalyst recycling. nih.gov

Biocatalysis:

The use of enzymes as catalysts (biocatalysis) offers several advantages, including high specificity, mild reaction conditions (typically at or near ambient temperature and pressure in aqueous media), and reduced byproduct formation. manchester.ac.ukresearchgate.net While specific enzymes for the N-hydroxymethylation of lactamide have not been extensively reported, the broader field of biocatalytic amide synthesis is rapidly advancing. rsc.orgnih.govnih.govnih.gov

Potential biocatalytic approaches for the synthesis of this compound could involve:

Enzyme Screening: Identifying existing enzymes, such as hydrolases or transferases, that exhibit activity towards the N-hydroxymethylation of amides.

Enzyme Engineering: Utilizing techniques like directed evolution to modify the active site of an enzyme to enhance its activity and selectivity for the desired reaction.

A biocatalytic route would align well with the principles of green chemistry by operating under mild conditions and potentially reducing the environmental impact associated with traditional chemical synthesis.

Design of Environmentally Benign Synthetic Processes for this compound

The design of an environmentally benign synthetic process for this compound requires a holistic approach that integrates all the principles of green chemistry. rsc.org This involves considering the entire lifecycle of the product, from the sourcing of raw materials to its final application and disposal.

Key Elements of a Benign Synthetic Process:

| Principle | Application to this compound Synthesis |

| Renewable Feedstocks | Utilizing bio-based sources for the production of lactamide and formaldehyde. |

| Reduction of Derivatives | Designing a synthetic route that avoids the need for protecting groups, thus reducing the number of reaction steps and waste generation. |

| Real-time Analysis for Pollution Prevention | Implementing in-process monitoring to control reaction parameters and prevent the formation of hazardous byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of explosions, fires, and accidental releases. |

By systematically applying these principles, it is possible to develop a production process for this compound that is not only economically viable but also environmentally sustainable. The continuous development and implementation of green chemistry strategies will be crucial in shaping the future of chemical manufacturing.

Environmental Fate and Degradation Pathways of 2 Hydroxy N Hydroxymethyl Propanamide

Photodegradation Mechanisms of 2-Hydroxy-N-(hydroxymethyl)propanamide under Environmental Conditions

No studies specifically investigating the photodegradation of this compound were found. The potential for direct or indirect photolysis, reaction with photochemically generated reactive species like hydroxyl radicals, and the resulting transformation products remain uninvestigated.

Biodegradation Pathways and Microbial Interactions with this compound

There is no available research on the biodegradation of this compound. Information regarding its susceptibility to microbial metabolism, the types of microorganisms capable of its degradation, the enzymatic pathways involved, and the ultimate fate (e.g., mineralization to carbon dioxide, water, and inorganic nitrogen) is currently unknown.

Hydrolytic Stability and Transformation of this compound in Aquatic Environments

The hydrolytic stability of this compound has not been documented. The rate of hydrolysis under varying pH conditions (acidic, neutral, and alkaline), the influence of temperature, and the identity of potential hydrolysis products, such as lactic acid and N-methylolamine, have not been experimentally determined.

Adsorption and Mobility Characteristics of this compound in Soil Systems

Specific data on the adsorption and mobility of this compound in soil are not available. Key parameters such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc) have not been measured or estimated for this compound. Without such data, its potential for leaching into groundwater or its tendency to remain in the soil matrix cannot be predicted.

Methodologies for Studying Environmental Persistence and Transformation Products of this compound

While general analytical methodologies exist for the study of organic compounds in environmental matrices, no methods have been specifically developed or validated for the detection and quantification of this compound and its potential degradation products in water, soil, or air. Standard techniques would likely involve chromatography coupled with mass spectrometry (e.g., LC-MS/MS or GC-MS), but specific extraction, separation, and detection parameters for this compound have not been published.

Future Research Directions and Unresolved Challenges in 2 Hydroxy N Hydroxymethyl Propanamide Chemistry

Exploration of Emerging Synthetic Methodologies for 2-Hydroxy-N-(hydroxymethyl)propanamide

The synthesis of N-(hydroxymethyl)amides can be approached through the reaction of an amide with formaldehyde (B43269). For this compound, this would conceptually involve the N-hydroxymethylation of 2-hydroxypropanamide (lactamide). The reaction of thioamides with formaldehyde, which proceeds by heating the reagents in an aqueous-alcohol medium, provides a potential pathway that could be adapted. mdpi.com This method has been shown to produce N-(hydroxymethylene)thioamides in good yields without the need for catalysts, which can sometimes lead to resinification of the reaction mixture. mdpi.com

Another established route for similar compounds is the aminolysis of esters with alkanolamines. googleapis.com For the target molecule, this could potentially be adapted by using a derivative of lactic acid and an appropriate aminomethylating agent.

Future explorations could focus on enzymatic or chemoenzymatic methods. Lipase-catalyzed reactions, for instance, have been used in the synthesis of fatty hydroxamic acids from palm oil products. scispace.com Such biocatalytic approaches could offer higher selectivity and milder reaction conditions, which would be advantageous given the multiple reactive functional groups in this compound.

| Potential Synthetic Route | Key Reactants | Potential Advantages | Reference for Analogy |

| N-hydroxymethylation | 2-hydroxypropanamide, Formaldehyde | Direct, potentially catalyst-free | mdpi.com |

| Aminolysis | Lactate ester derivative, Aminomethylating agent | Established for hydroxyamides | googleapis.com |

| Biocatalysis | Lactic acid derivative, N-methyl hydroxylamine (B1172632) analogue | High selectivity, mild conditions | scispace.com |

Development of Advanced Computational Models for Complex this compound Systems

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules like this compound, for which experimental data is scarce. Ground state structures of N-(hydroxymethyl)amides have been predicted using methods like MNDO calculations, which have shown that these molecules tend to have pyramidal nitrogens and an s-Z conformation. nih.gov Such calculations can be extended to this compound to understand its conformational preferences and the intramolecular interactions between the two hydroxyl groups and the amide functionality.

Advanced computational models could be employed to investigate the electronic structure, vibrational spectra, and potential energy surface of the molecule. Density Functional Theory (DFT) and ab initio methods could provide more accurate predictions of its geometry and properties compared to semi-empirical methods. nih.gov Molecular dynamics simulations could be used to study the behavior of this compound in different solvents and its potential interactions with biological macromolecules. A correlation has been found between the N-CH2OH bond length and the logarithm of the half-life under physiological conditions for some N-(hydroxymethyl)amides, a parameter that could be computationally explored for this molecule. nih.gov

Interdisciplinary Research Opportunities Involving this compound in Novel Applications

The functional groups present in this compound suggest a range of potential interdisciplinary applications. The presence of hydroxyl and amide groups could impart properties useful in materials science, such as in the formation of polymers or as a component in hydrogels. For example, a biobased synthesized N-hydroxymethyl starch-amide has been shown to enhance the wet and dry strength of paper products. researchgate.net This suggests that this compound could be investigated as a novel crosslinking agent or a modifier for biopolymers like cellulose (B213188) or starch.

In medicinal chemistry, the amide bond is a fundamental component of peptides and proteins. The introduction of a hydroxymethyl group on the nitrogen atom could modulate the biological activity and pharmacokinetic properties of peptide-based drugs. Fragment-based drug discovery platforms could utilize propanamide-containing fragments to target structured RNAs. acs.org

The ability of related compounds to act as surfactants and skin conditioning agents in cosmetic formulations also points to potential applications in the personal care industry. biosynth.com

Addressing Current Limitations in the Synthesis and Characterization of this compound

A primary limitation is the lack of established and optimized synthetic protocols specifically for this compound. The reactivity of the two hydroxyl groups and the amide functionality may lead to side reactions and the formation of impurities, complicating the synthesis and purification process. For instance, the addition of acidic or basic catalysts in the synthesis of related compounds has been reported to cause resinification. mdpi.com

Characterization of N-protonated amides, which can be challenging due to their thermodynamic instability relative to O-protonated isomers, highlights a potential area of difficulty in the characterization of this molecule under certain conditions. nih.gov A thorough characterization would require a combination of techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁵N), infrared spectroscopy, and mass spectrometry to confirm the structure and purity of the synthesized compound. The characterization of amide bond conformers, often observed in N-acylhydrazone derivatives, could also be a relevant consideration for this compound. mdpi.com

| Technique | Purpose in Characterization | Potential Challenge |

| NMR Spectroscopy | Structural elucidation and conformational analysis | Potential for signal duplication due to conformers |

| Infrared Spectroscopy | Identification of functional groups (O-H, N-H, C=O) | Broad peaks may complicate precise analysis |

| Mass Spectrometry | Determination of molecular weight and fragmentation pattern | Potential for fragmentation at multiple sites |

Strategic Directions for Long-Term Academic Research on this compound and its Analogues

Long-term academic research should initially focus on establishing reliable and scalable synthetic routes to this compound. This would provide the necessary material for in-depth physicochemical and biological studies. A systematic investigation of its fundamental properties, including its crystal structure, spectroscopic data, and thermal stability, is essential.

A key strategic direction would be the synthesis and evaluation of a library of analogues. This could involve modifying the alkyl backbone, substituting the hydroxyl groups, or altering the amide functionality. For instance, creating N-alkoxy derivatives or thioamide versions could lead to compounds with novel properties. The synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes provides an example of how related structures can be accessed. nih.gov

Investigating the reactivity of the hydroxymethyl group is another important avenue. This group can potentially be used for further chemical modifications, such as in the preparation of antibody-drug conjugates where functional groups are used for linking payloads. acs.org Furthermore, exploring the potential of this compound and its analogues to form dynamic hydrogen-bonding networks, similar to those seen in bioinspired high-strength polyurethane nanocomposite fibers, could open up new avenues in materials science. acs.org

Ultimately, a collaborative approach involving synthetic chemists, computational chemists, materials scientists, and biologists will be crucial to unlock the full potential of this compound and its related compounds.

Q & A

Q. What are the established synthetic routes for 2-Hydroxy-N-(hydroxymethyl)propanamide, and how do reaction conditions influence yield?

The compound is synthesized via the reaction of 2,2-dimethylpropanamide with formaldehyde under basic conditions. Key steps include dissolving 2,2-dimethylpropanamide in methanol/ethanol, adding formaldehyde, and maintaining pH control to prevent side reactions. Yield optimization requires precise temperature control (25–40°C) and stoichiometric ratios (1:1.2 molar ratio of amide to formaldehyde). Impurities such as N-(carboxymethyl) derivatives may form if oxidation occurs inadvertently .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the hydroxymethyl group's presence (δ 3.5–4.0 ppm for -CH2OH). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210–220 nm) ensures purity (>95%), while mass spectrometry (ESI-MS) validates the molecular ion peak at m/z 131.17 [M+H]⁺ .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Safety data indicate acute toxicity (oral LD₅₀ > 2000 mg/kg in rats) and skin/eye irritation risks. Personal protective equipment (PPE) includes nitrile gloves, face shields, and fume hood use. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed via certified waste management services .

Q. How does the hydroxymethyl group influence reactivity compared to non-hydroxylated analogs?

The hydroxymethyl moiety enhances nucleophilic substitution reactivity, enabling participation in esterification and glycosylation reactions. For example, it reacts with acyl chlorides to form ester derivatives, a property absent in 2,2-dimethylpropanamide. This functional group also increases hydrogen-bonding capacity, affecting solubility in polar solvents (e.g., water solubility: 12 mg/mL at 25°C) .

Q. What are its primary applications in organic synthesis?

It serves as a precursor for hydroxy derivatives (e.g., N-carboxymethyl compounds via oxidation with KMnO₄) and intermediates in drug synthesis. Case studies highlight its use in generating antimicrobial agents through coupling with aromatic amines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. no observed effects)?

Discrepancies often arise from assay conditions (e.g., pH, co-solvents). For example, in vitro enzyme inhibition studies require strict control of buffer systems (e.g., phosphate buffer vs. Tris-HCl) and validation via orthogonal assays (e.g., fluorescence quenching vs. calorimetry). Dose-response curves (IC₅₀ values) should be replicated across ≥3 independent experiments .